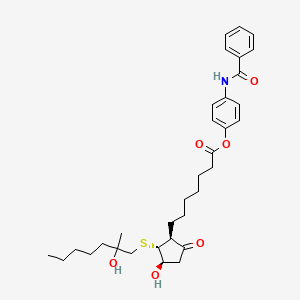
Tiprostanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiprostanide is a synthetic analog of prostaglandin E1, specifically designed to enhance crystallinity and stability. It contains a p-benzamidophenyl ester and is known for its dual properties in the human stomach: antisecretory and protective. Initially targeted as an antihypertensive agent, its focus shifted to antiulcer applications due to disappointing clinical results in hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tiprostanide involves a Michael addition reaction. The thiol w-chain component (2-hydroxy-2-methylheptanethiol) is added to the enone (3-hydroxy-5-oxocyclopentenylheptanoic acid p-benzamidophenyl ester) in the presence of a hindered amine. This reaction yields this compound as the major product along with a minor amount of its epimer .
Industrial Production Methods: Industrial production of this compound can be achieved through medium-pressure chromatography to isolate the pure compound. An alternative synthesis method involves the Roberts’ approach, which converts the appropriate prostaglandin F2alpha analog to this compound by selective oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: Tiprostanide undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Substitution reactions involving the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ester hydrolysis or transesterification.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Tiprostanide has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying prostaglandin analogs.
Biology: Investigated for its protective effects on the gastric mucosa.
Medicine: Evaluated for its antiulcer properties and potential use in treating gastrointestinal disorders.
Wirkmechanismus
Tiprostanide exerts its effects through its interaction with prostaglandin receptors in the stomach. It has antisecretory properties that reduce gastric acid secretion and protective properties that enhance the mucosal barrier. The molecular targets include prostaglandin E receptors, which mediate its effects on gastric acid secretion and mucosal protection .
Vergleich Mit ähnlichen Verbindungen
Misoprostol: Another prostaglandin E1 analog used for its gastroprotective properties.
Enisoprost: A prostaglandin analog with similar antiulcer effects.
Arbaprostil: Known for its protective effects on the gastric mucosa.
Uniqueness: Tiprostanide is unique due to its dual antisecretory and protective properties, which are independent of each other. This makes it particularly effective in protecting the stomach against irritants like aspirin and bile salts at doses much smaller than the threshold antisecretory ones .
Eigenschaften
CAS-Nummer |
82468-60-8 |
|---|---|
Molekularformel |
C33H45NO6S |
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |
InChI-Schlüssel |
DRWKZQHXBXCXEO-ONNUEXRDSA-N |
Isomerische SMILES |
CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Kanonische SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Acetyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine](/img/structure/B10780805.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10780812.png)
![3-Benzyl-8-methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B10780817.png)
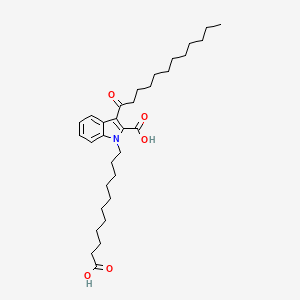
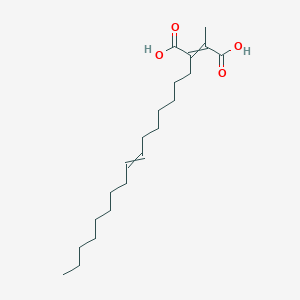
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylundeca-3,5-dienamide](/img/structure/B10780836.png)
![3-[[4-methoxy-3-(7-oxabicyclo[2.2.1]heptan-2-yloxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B10780844.png)
![2-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B10780848.png)
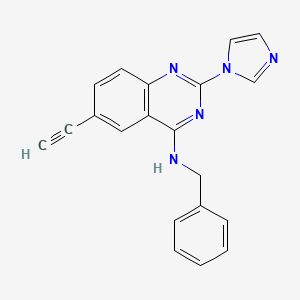
![2-[4-[4-(Aminomethyl)-2-[(4-hydroxybenzoyl)amino]cyclopentyl]oxycarbonyl-2,6-dihydroxybenzoyl]-3-hydroxybenzoic acid](/img/structure/B10780857.png)
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780859.png)
![2-[[4-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10780872.png)
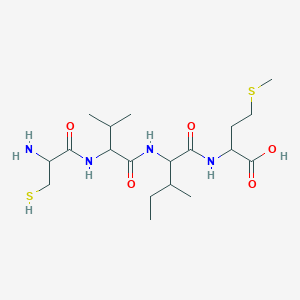
![2-[(2-amino-3-sulfanylpropyl)amino]-3-methyl-N-(2-phenylethyl)pentanamide](/img/structure/B10780888.png)
